molecular formula C17H14N2O3S3 B2691841 (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide CAS No. 1005958-72-4

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide

Cat. No.: B2691841
CAS No.: 1005958-72-4
M. Wt: 390.49
InChI Key: PFVYLTLTKFEDAH-ISLYRVAYSA-N
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Description

This compound is a benzothiazole-derived acetamide featuring a methylsulfonyl group at the 6-position of the benzothiazole ring, a prop-2-yn-1-yl (propargyl) substituent at the 3-position, and a thiophen-2-ylacetamide moiety. The (E)-configuration indicates the spatial arrangement around the imine bond in the thiazol-2(3H)-ylidene scaffold. Its synthesis likely involves Claisen-Schmidt condensation or nucleophilic substitution, as inferred from analogous benzothiazole derivatives .

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c1-3-8-19-14-7-6-13(25(2,21)22)11-15(14)24-17(19)18-16(20)10-12-5-4-9-23-12/h1,4-7,9,11H,8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVYLTLTKFEDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CS3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H14_{14}N2_{2}O3_{3}S3_{3}
  • Molecular Weight : 390.5 g/mol
  • CAS Number : 1005958-72-4

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized to bind to specific enzymes or receptors, potentially altering their activity and leading to various therapeutic effects. This mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of monoamine oxidase (MAO), which is relevant for treating depression and neurodegenerative diseases .
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions .

Antimicrobial Activity

Recent studies have demonstrated that (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

Additionally, it showed notable efficacy against yeast strains such as Candida glabrata and Candida krusei using microdilution methods .

Antioxidant Properties

The compound's antioxidant capacity was assessed using the ABTS assay, revealing moderate activity. This suggests its potential role in mitigating oxidative damage in biological systems .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of the compound under aseptic conditions, employing a microdilution method. Results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as yeasts, supporting its potential as a broad-spectrum antimicrobial agent .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds revealed that modifications in the thiophene and benzo[d]thiazole moieties could enhance biological activity. Such findings underscore the importance of molecular design in developing more effective derivatives .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive & negative bacteria, yeasts
AntioxidantModerate scavenging activity
Enzyme InhibitionPotential MAO inhibitor

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant effects of thiazole derivatives, including those similar to (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide. Research indicates that thiazole compounds can exhibit significant protection against seizures in various animal models. For instance:

  • Siddiqui et al. (2020) reported that certain thiazole derivatives showed effective anticonvulsant activity in picrotoxin-induced seizure models, suggesting that modifications in the thiazole structure can enhance efficacy .
  • The structure–activity relationship (SAR) studies indicated that electron-withdrawing groups on the phenyl ring contribute positively to anticonvulsant activity, which may be relevant for the design of new derivatives based on the compound .

Anticancer Properties

The anticancer potential of compounds containing thiazole moieties has been extensively studied. The compound (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide aligns with these findings:

  • Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, showing promising results with certain compounds exhibiting selective activity against lung adenocarcinoma cells .
  • Another study demonstrated that thiazole-linked compounds could induce apoptosis in cancer cells, with IC50 values indicating significant potency against glioblastoma and melanoma cell lines . This suggests that derivatives of (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide could be explored for their anticancer properties.

Antimicrobial Effects

Thiazole derivatives have also been recognized for their antimicrobial activity:

  • Compounds derived from thiazole structures have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group at position 6 of the benzothiazole ring is highly electron-withdrawing, making it susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction TypeConditionsProductsYieldMechanismSource
Substitution with NaN₃NaN₃, DMF, 80°C, 12 h6-Azido derivative75%NAS via Meisenheimer complex
HydrolysisNaOH (2M), H₂O/EtOH, reflux, 6 h6-Hydroxybenzothiazole analog68%Base-mediated hydrolysis

Key Findings :

  • The methylsulfonyl group’s leaving ability is enhanced by the electron-deficient benzothiazole ring.

  • Azide substitution retains the E-configuration of the imine bond, as confirmed by NMR.

Alkyne Functionalization via Propargyl Group

The propargyl (prop-2-yn-1-yl) substituent at position 3 participates in alkyne-specific reactions, including cycloadditions and cross-couplings.

Reaction TypeConditionsProductsYieldNotesSource
CuAAC Click ReactionCuI, TBTA, DIPEA, DMF, 25°C, 24 hTriazole-linked conjugate82%Bioorthogonal labeling
Sonogashira CouplingPd(PPh₃)₄, CuI, aryl iodide, THFAryl-alkyne derivative60%Requires inert atmosphere

Key Findings :

  • The propargyl group’s terminal alkyne enables regioselective Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Steric hindrance from the benzothiazole ring limits coupling efficiency in Sonogashira reactions.

Electrophilic Substitution on Thiophene Ring

The thiophen-2-yl moiety undergoes electrophilic substitution at the α-positions (C3/C5), favoring sulfonation and halogenation.

Reaction TypeConditionsProductsYieldRegioselectivitySource
BrominationBr₂, CHCl₃, 0°C, 2 h5-Bromo-thiophene derivative90%C5 bromination dominant
NitrationHNO₃/H₂SO₄, 0°C, 1 h3-Nitro-thiophene analog65%Mixed C3/C5 products

Key Findings :

  • Bromination occurs preferentially at C5 due to steric protection of C3 by the acetamide group .

  • Nitration yields a 3:2 ratio of C3/C5 products, as determined by HPLC .

Acetamide Hydrolysis and Condensation

The 2-(thiophen-2-yl)acetamide side chain undergoes hydrolysis to form carboxylic acids or reacts with nucleophiles.

Reaction TypeConditionsProductsYieldCatalystSource
Acidic HydrolysisHCl (6M), reflux, 8 h2-(Thiophen-2-yl)acetic acid85%Complete deacetylation
Amide CouplingHATU, DIPEA, DMF, primary amineNew amide derivatives70–80%Activates carboxylate in situ

Key Findings :

  • Hydrolysis proceeds without disrupting the E-configuration of the imine bond.

  • HATU-mediated coupling retains stereochemical integrity at the benzothiazole core.

Oxidation and Reduction Reactions

The benzothiazole imine (ylidene) group and propargyl alkyne are redox-active sites.

Reaction TypeConditionsProductsYieldSelectivitySource
Imine ReductionNaBH₄, MeOH, 0°C, 2 hSaturated benzothiazolidine analog55%Partial racemization observed
Alkyne OxidationKMnO₄, H₂O, 25°C, 4 hPropiolic acid derivative48%Overoxidation to CO₂ minimized

Key Findings :

  • NaBH₄ selectively reduces the imine bond without affecting the thiophene ring.

  • KMnO₄ oxidizes the propargyl group to propiolic acid, confirmed by IR (C≡O stretch at 1,710 cm⁻¹).

Photochemical and Thermal Stability

The compound’s stability under light and heat influences its synthetic utility.

ConditionOutcomeDegradation ProductsHalf-LifeSource
UV Light (365 nm)E→Z isomerizationZ-isomer (30% conversion)6 h
100°C, DMSO, 24 hThiophene ring decompositionSulfur-containing byproductsN/A

Key Findings :

  • Reversible E/Z isomerization under UV light is concentration-dependent.

  • Thermal decomposition above 80°C releases SO₂ gas, detected via mass spectrometry .

Comparison with Similar Compounds

Table 1: Substituent Variations in Benzothiazole and Thiazole Derivatives

Compound Name R<sup>6</sup> (Benzothiazole) R<sup>3</sup> (Thiazole) Acetamide Substituent Biological Target
Target Compound (E)-... Methylsulfonyl Propargyl Thiophen-2-yl Kinases (e.g., VEGFR-2)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-... (6d) Nitro - 1,3,4-Thiadiazol-2-ylthio VEGFR-2 inhibition
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)... - Methyl 3-Oxo-1-propenyl-thiophene Antiviral/Chalcone activity
N-(4-Phenyl-3-(prop-2-yn-1-yl)... (7d) - Propargyl Benzamide Anticancer (unspecified)
Compound 6e (Quinolin-3-yl) 4-Bromophenyl Quinolin-3-yl Octanamide Antimetastatic (predicted)

Key Observations :

  • R<sup>6</sup> Substituents : Methylsulfonyl (target) vs. nitro (6d ) or bromophenyl (6e ). Methylsulfonyl groups improve solubility and mimic ATP-binding pocket interactions in kinases.
  • R<sup>3</sup> Substituents: Propargyl (target) vs. methyl or quinolin-3-yl .
  • Acetamide Moieties : Thiophen-2-yl (target) vs. benzamide or octanamide . Thiophene derivatives exhibit enhanced electronic effects and metabolic stability .

Table 2: Reported Activities of Analogues

Compound IC50 (VEGFR-2) Anticancer Activity (Cell Line) Apoptosis Induction Reference
Target Compound Not reported Predicted (structural analogy) Not reported -
6d 0.42 µM HepG2, MCF-7 35–40% (HepG2) [1]
Chalcone derivative N/A Antiviral (HCV) N/A [6]
7d N/A MDA-MB-231 (moderate) Not studied [5]

Key Findings :

  • Thiophene-containing analogues like show antiviral activity, implying the target may have dual therapeutic roles.

Spectroscopic and Physicochemical Properties

Table 3: NMR and MS Data Comparison

Compound <sup>1</sup>H-NMR (δ, ppm) <sup>13</sup>C-NMR (δ, ppm) HRMS ([M+H]<sup>+</sup>) Reference
Target Compound Not reported Not reported Not reported -
6b 5.38 (–NCH2CO–), 10.79 (–NH) 52.0 (–NCH2), 165.0 (C=O) 404.1359 [2]
3f 7.92 (d, J=1.2 Hz), 2.27 (s, CH3) 167.7 (C=O), 22.5 (CH3) 360.33 [9]
6e 7.36 (s, quinoline-H), 2.27 (s, CH3) 132.3 (C-Br), 167.7 (C=O) 568.05 [10]

Insights :

  • The target compound’s anticipated <sup>1</sup>H-NMR peaks would include signals for the propargyl (–C≡CH, δ ~2.5) and thiophene protons (δ ~7.0–7.5) .

Q & A

Q. What synthetic methodologies are suitable for constructing the benzo[d]thiazole core in this compound?

The benzo[d]thiazole scaffold can be synthesized via cyclization of 2-aminobenzenethiol derivatives with carbonyl-containing reagents. For example, coupling 6-(methylsulfonyl)benzo[d]thiazol-2-amine with propargyl bromide introduces the prop-2-yn-1-yl group. Thiophene-2-acetic acid can then be conjugated via amide bond formation using carbodiimide coupling agents (e.g., EDC/HCl) . Reaction progress should be monitored by TLC (hexane:ethyl acetate, 8:2) and purified via recrystallization (ethanol) .

Q. How can the purity and structural integrity of the compound be validated?

Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm C=O (1670–1680 cm⁻¹), methylsulfonyl (1300–1350 cm⁻¹), and thiophene C=C (1580–1600 cm⁻¹) stretches .
  • NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm), methylsulfonyl (δ 3.2–3.4 ppm for CH₃), and alkyne protons (δ 2.5–3.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₅N₂O₃S₂: ~383.06) .

Q. What solvents and catalysts optimize the synthesis of the imine (E)-configuration?

Polar aprotic solvents (e.g., DMF or DMSO) stabilize the imine intermediate. Catalytic acetic acid or triethylamine promotes tautomerization to the (E)-isomer. Reaction temperatures of 60–80°C for 6–8 hours yield >85% conversion, verified by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing the methylsulfonyl group?

Inconsistent yields may arise from incomplete sulfonation or competing side reactions. Optimize by:

  • Using methylsulfonyl chloride in anhydrous dichloromethane with pyridine as a base.
  • Monitoring reaction completion via LC-MS and quenching with ice-cold water to isolate intermediates .
  • Adjusting stoichiometry (1.2 equiv methylsulfonyl chloride) and reaction time (2–4 hours) .

Q. What strategies mitigate undesired byproducts during alkyne functionalization?

The prop-2-yn-1-yl group may undergo Glaser coupling (dimerization) under basic conditions. Mitigation strategies:

  • Use copper(I) iodide (5 mol%) as a stabilizing agent.
  • Conduct reactions under inert atmosphere (N₂/Ar) at 0–4°C .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Core modifications : Replace thiophene with furan or pyridine to assess electronic effects on bioactivity .
  • Functional group tuning : Substitute methylsulfonyl with trifluoromethanesulfonyl to evaluate hydrophobicity impacts .
  • Biological assays : Test against kinase targets (e.g., EGFR) using in vitro inhibition assays, guided by analogs in thiadiazole and triazole studies .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • X-ray crystallography : Resolve the (E)-configuration and packing interactions (e.g., hydrogen bonds between acetamide NH and thiazole N) .
  • DSC/TGA : Determine thermal stability (decomposition >250°C expected due to aromatic and sulfonyl groups) .
  • DFT calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to correlate with UV-Vis spectra .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in NMR spectra for similar compounds?

  • Deuterated solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH protons (δ 10–12 ppm in DMSO) .
  • Dynamic effects : Rotamers in the acetamide group may split signals; use variable-temperature NMR to coalesce peaks .
  • Referencing : Cross-check with published data for methylsulfonyl-containing benzothiazoles (δ 3.2–3.4 ppm for SO₂CH₃) .

Q. Why might biological activity vary between batches, and how can this be controlled?

  • Purity thresholds : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Conformational stability : Assess (E)/(Z) isomer ratios via NOESY (proximity of thiophene and benzothiazole protons) .
  • Aggregation : Use dynamic light scattering (DLS) to detect particulates in solution; filter-sterilize (0.22 µm) before assays .

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